

Application Notes and Protocols for In Vivo Studies with TM2-115

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For Researchers, Scientists, and Drug Development Professionals

Introduction

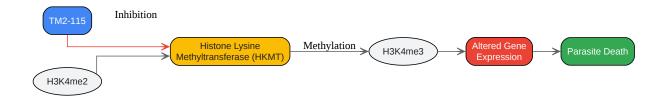
TM2-115 is a diaminoquinazoline analogue of BIX-01294 and a potent inhibitor of histone methyltransferases.[1][2] It has demonstrated rapid and irreversible parasite-killing activity in vitro against various strains of Plasmodium falciparum, including multidrug-resistant field isolates.[1][2][3] In vivo studies have shown its potential as an antimalarial agent. These application notes provide detailed information on the dosage, administration, and relevant protocols for conducting in vivo studies with **TM2-115**, primarily focusing on its application in malaria research.

Mechanism of Action

TM2-115 functions as a histone methyltransferase inhibitor. Specifically, it has been shown to reduce the levels of histone H3 trimethylated at lysine 4 (H3K4me3) in P. falciparum.[3][4] This reduction in a key epigenetic mark leads to rapid and irreversible parasite death.[3][5] The rapid killing profile of **TM2-115** is a desirable characteristic for an antimalarial compound.[3]

Below is a diagram illustrating the proposed signaling pathway for **TM2-115**'s mechanism of action.





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Caption: Proposed mechanism of action of TM2-115.

In Vitro Activity of TM2-115

The following table summarizes the in vitro inhibitory concentrations of **TM2-115** against Plasmodium species.

Parasite Species & Strain	Assay Type	IC50 (nM)	Reference
P. falciparum (drug- sensitive lab strains)		<50	[1][2]
P. falciparum (multidrug-resistant field isolates)		<50	[1][2]
P. falciparum (artemisinin-refractory isolates)		<50	[1][2]
P. falciparum (ex vivo clinical isolates)		300-400	[1][2]
P. vivax (ex vivo clinical isolates)		300-400	[1][2]
P. falciparum (male gametes)	Dual gamete formation assay	20-140	[2]



In Vivo Efficacy of TM2-115 in a Malaria Mouse Model

In vivo studies have been conducted using a Plasmodium berghei infection model in mice.

Animal Model	Treatment Regimen	Formulation	Efficacy	Survival	Reference
P. berghei- infected mice	Single dose	Free base or salt	reduction in parasitemia (free base) and 87% reduction (salt) vs. untreated controls on day 4 post-infection.	6 to 10 days post-infection	[2]

Experimental Protocols In Vivo Efficacy Assessment in a P. berghei Mouse Model

This protocol is based on the "Peters test" or a 4-day suppressive test.

Objective: To evaluate the in vivo efficacy of **TM2-115** against Plasmodium berghei in mice.

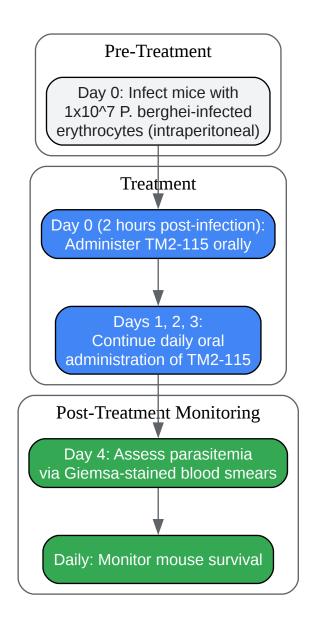
Materials:

- TM2-115 (free base or salt formulation)
- Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[6]
- · Plasmodium berghei infected erythrocytes



- 6-8 week old female BALB/c mice
- Syringes and needles for oral gavage

Experimental Workflow:



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Caption: Workflow for in vivo efficacy testing of TM2-115.

Procedure:



- · Animal Handling and Infection:
 - Acclimatize female BALB/c mice (6-8 weeks old) for at least one week before the experiment.
 - On day 0, infect mice intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.
- Drug Formulation and Administration:
 - Prepare the TM2-115 formulation. A suggested vehicle is 10% DMSO, 40% PEG300, 5%
 Tween 80, and 45% saline.[6] Ensure the final concentration allows for the desired dosage in a reasonable administration volume (e.g., 100-200 μL).
 - Two hours post-infection, administer the first dose of TM2-115 or vehicle control to the respective groups of mice via oral gavage.
 - Continue daily oral administration for a total of four days (Day 0 to Day 3).
- Monitoring and Endpoint Analysis:
 - o On day 4 post-infection, collect a small amount of blood from the tail vein of each mouse.
 - Prepare thin blood smears and stain with Giemsa.
 - Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a microscope.
 - Continue to monitor the mice daily for survival.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of **TM2-115** in mice.

Procedure:

 Following the first administration of TM2-115 in the efficacy experiment, collect serial blood samples (approximately 25 μL) via tail puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 23 hours).[2]



- Immediately lyse the blood samples by mixing with an equal volume of water containing 0.1% saponin.[2]
- Freeze the samples on dry ice and store them at -80°C until analysis.[2]
- Analyze the concentration of TM2-115 in the blood samples using a validated analytical method, such as LC-MS/MS.

Important Considerations

- Solubility: **TM2-115** has a reported solubility of 45 mg/mL in DMSO.[6] When preparing formulations for in vivo use, ensure the compound remains in solution or is a homogenous suspension.
- Toxicity: While **TM2-115** has shown efficacy, it is crucial to monitor for any signs of toxicity in the treated animals, such as weight loss, changes in behavior, or ruffled fur.
- Dose-Response: The provided data is for a single dose level. It is recommended to perform dose-response studies to determine the optimal therapeutic dose.
- Animal Models: The protocols described here are for a rodent malaria model. Adaptation to other animal models or disease states may be necessary.

This document is intended to serve as a guide. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

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